
Isophthalamide
Overview
Description
Isophthalamide, a meta-substituted aromatic compound with two amide groups, is a versatile scaffold in supramolecular chemistry, pharmacology, and materials science. Its structure enables robust hydrogen bonding via amide hydrogens (donors) and carbonyl groups (acceptors), facilitating applications in anion transport, enzyme inhibition, and polymer design . The meta configuration disrupts crystallinity in polymers, enhancing optical transparency, while its planar aromatic core supports aggregation in lipid bilayers for transmembrane transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophthalamide can be synthesized through the reaction of isophthaloyl chloride with ammonia or primary amines. The reaction typically occurs in a polar organic solvent such as dimethylacetamide or dimethylformamide. The general reaction scheme is as follows:
Isophthaloyl chloride+Ammonia→this compound+Hydrochloric acid
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of isophthalic acid with ammonia under high temperature and pressure. This method ensures a high yield and purity of the product. The reaction conditions are carefully controlled to avoid the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Materials Science
Poly(m-phenylene isophthalamide) (PMIA) is a prominent derivative of this compound that exhibits exceptional thermal stability, mechanical strength, and chemical resistance. These properties make PMIA suitable for various applications:
- Nanofiber Membranes : PMIA has been utilized to create nanofiber membranes, which are employed in filtration technologies. A study demonstrated the fabrication of braid-reinforced PMIA hollow fiber membranes that showed enhanced antifouling properties and high protein rejection rates in water treatment applications. The concentration of PMIA in the membrane significantly influenced its performance, with higher concentrations leading to improved rejection rates of contaminants such as bovine serum albumin (BSA) .
- Air Filtration : Research has focused on developing PMIA nanofiber/nets for ultra-low penetration air filtration (ULPA). These membranes were engineered to optimize pore structures and mechanical robustness, making them effective for capturing fine particulate matter .
- Composite Membranes : The incorporation of graphene oxide into PMIA membranes has resulted in composite materials with superior water flux and antifouling characteristics, indicating potential applications in advanced water purification systems .
Medicinal Chemistry
This compound derivatives have been investigated for their therapeutic potential, particularly as chelating agents and enzyme inhibitors:
- Chelating Agents : N,N'-bis-(2-mercaptoethyl) this compound (NBMI) has emerged as a promising chelator for mercury detoxification. Clinical studies have shown that NBMI can reduce both acute and chronic mercury toxicity effectively. It demonstrated protective effects on neuronal structures in model organisms, highlighting its potential for treating mercury-related health issues .
- Enzyme Inhibitors : this compound derivatives have been explored as inhibitors of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Certain compounds exhibited potent inhibition of BACE1 activity, demonstrating selectivity over other proteases and showing promise in reducing amyloid-beta production in transgenic mouse models . These findings suggest that this compound derivatives could serve as lead compounds for developing new therapeutic agents against neurodegenerative diseases.
Environmental Applications
The environmental implications of this compound derivatives are primarily associated with their use in water treatment technologies:
- Water Purification : The application of PMIA hollow fiber membranes has been extended to the removal of perfluorooctane sulfonate from contaminated water sources. The membranes' ability to reject pollutants while maintaining high flux rates makes them suitable for addressing emerging contaminants in wastewater .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of isophthalamide and its derivatives depends on their specific applications. For instance, in medicinal chemistry, this compound derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Anion Transport Properties
Isophthalamide derivatives exhibit unique cooperative transport mechanisms due to their ability to self-assemble into membrane-spanning aggregates. This contrasts with mobile carriers like pyridine analogs, which operate as single-molecule transporters.
Key Insight : The dual H-bonding capacity of this compound drives aggregation, enabling high-efficiency anion transport unattainable with simpler scaffolds like pyridine or BAMP .
Pharmacological Activity in Alzheimer’s Disease
This compound derivatives serve as BACE1 inhibitors but face challenges in cellular potency and brain penetration compared to heterocyclic replacements.
Key Insight : While 7-azaindole improves cellular activity (51% plasma Aβ reduction), its inability to cross the blood-brain barrier highlights this compound’s superior compatibility with hydrophobic pockets in enzyme targets .
Biological Activity
Isophthalamide, a compound derived from isophthalic acid, has garnered attention for its diverse biological activities. This article delves into the mechanisms, therapeutic potentials, and research findings associated with this compound and its derivatives, supported by data tables and case studies.
Overview of this compound
This compound can be synthesized through various methods, often involving the reaction of isophthalic acid with amines. Its structure allows for interactions with biological systems, making it a candidate for drug development in various therapeutic areas.
- Chloride Conductance Restoration : Research has indicated that certain this compound derivatives can restore chloride conductance in human cystic fibrosis epithelial cells. This effect is attributed to their ability to form membrane-spanning channels within lipid bilayers, facilitating ion transport .
- HIV-1 Protease Inhibition : A series of this compound derivatives have been evaluated as inhibitors of HIV-1 protease. These compounds displayed significant inhibitory activity, with some derivatives showing an enzyme inhibition constant (K_i) as low as 0.17 nM and antiviral IC_50 values around 14 nM . The structural insights gained from X-ray crystallography reveal critical interactions between the inhibitors and the protease active site.
- BACE-1 Inhibition : Isophthalamides have also been studied as potential inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Compounds containing this compound moieties demonstrated excellent potency against BACE-1, with some achieving K_i values in the nanomolar range . These findings suggest that isophthalamides may play a role in reducing amyloid-beta peptide levels, a hallmark of Alzheimer’s pathology.
Case Studies
- N,N’-Bis-(2-Mercaptoethyl) this compound (NBMI) : This compound has been investigated for its efficacy in treating mercury toxicity. Although initial studies indicated limited success in reducing mercury levels in the body, it showed promise in alleviating associated clinical symptoms . A pilot study involving 36 subjects highlighted NBMI's potential as a chelating agent for chronic mercury exposure.
- Antiviral Activity : A study on HIV-1 protease inhibitors revealed that certain this compound derivatives not only inhibited viral replication but also provided insights into structural modifications that enhance potency . The promising results from these studies underscore the potential for developing new antiviral therapies based on this compound scaffolds.
Table 1: Summary of Biological Activities of this compound Derivatives
Compound Name | Target Enzyme | K_i (nM) | IC_50 (nM) | Notes |
---|---|---|---|---|
Compound 5n | HIV-1 Protease | 0.17 | 14 | Excellent antiviral activity |
Compound 5 | BACE-1 | 1.8 | N/A | Significant reduction of Aβ levels |
NBMI | Mercury Chelation | N/A | N/A | Alleviated symptoms of mercury toxicity |
Future Directions
The ongoing research into isophthalamides suggests several avenues for further exploration:
- Optimization of Derivatives : Continued synthesis and evaluation of new this compound derivatives may yield compounds with enhanced biological activities and reduced side effects.
- Clinical Trials : Larger-scale clinical trials are necessary to establish the efficacy and safety profiles of compounds like NBMI in treating heavy metal toxicity and other conditions.
- Mechanistic Studies : Understanding the precise mechanisms by which isophthalamides exert their effects will be crucial for developing targeted therapies.
Q & A
Basic Research Questions
Q. What are the fundamental synthetic routes for isophthalamide derivatives, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between isophthalic acid derivatives and amines. Key steps include optimizing stoichiometry, solvent selection (e.g., DMF or THF), and temperature control. Purity validation requires techniques like HPLC (for organic impurities), NMR (structural confirmation), and XRD (crystalline phase analysis). For reproducibility, document reaction conditions (e.g., inert atmosphere, catalyst use) and employ triplicate trials .
Q. How do researchers characterize the structural and electronic properties of this compound-based polymers?
- Methodological Answer : Use FTIR to identify functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹) and UV-Vis spectroscopy for electronic transitions. Computational tools like DFT calculations (Gaussian, ORCA) model electron density distribution. Pair experimental data with simulations to validate hypotheses about structure-property relationships .
Q. What are the standard protocols for evaluating this compound solubility and stability in aqueous systems?
- Methodological Answer : Conduct pH-dependent solubility assays using buffered solutions (pH 2–12) and monitor via UV-Vis or gravimetric analysis. For stability, employ accelerated degradation studies (e.g., elevated temperatures, light exposure) with HPLC tracking. Include controls (e.g., inert conditions) to isolate degradation pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability be resolved across studies?
- Methodological Answer : Perform systematic comparative analysis of synthesis conditions (e.g., annealing processes, side-chain modifications). Use TGA-DSC under varied atmospheres (N₂ vs. air) to assess oxidative stability. Cross-reference with literature metadata (e.g., sample preparation methods, instrumentation calibration) to identify confounding variables .
Q. What experimental designs are optimal for studying this compound-metal complexes in catalytic applications?
- Methodological Answer : Design multivariate experiments to test ligand-metal ratios, solvent polarity, and reaction kinetics. Employ in-situ XAFS or EPR to monitor coordination dynamics. Validate catalytic efficiency via turnover frequency (TOF) calculations and compare with DFT-predicted activation energies .
Q. How can researchers address challenges in scaling up this compound-based nanomaterials for biomedical use?
- Methodological Answer : Use DoE (Design of Experiments) to optimize batch processes (e.g., solvent evaporation rates, surfactant concentrations). Characterize batch-to-batch consistency via DLS (size distribution) and TEM (morphology). For biocompatibility, conduct in vitro cytotoxicity assays (MTT, LDH release) across cell lines .
Q. What strategies mitigate biases in interpreting this compound’s environmental toxicity data?
- Methodological Answer : Implement blinded analysis for toxicity assays (e.g., algal growth inhibition, Daphnia mortality). Use positive/negative controls (e.g., BPA for endocrine disruption) and validate via LC-MS quantification of residual monomers. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate signal from noise .
Q. Methodological Frameworks
Q. How to formulate a research question on this compound’s role in CO₂ capture materials?
- Guidance : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Feasible: Assess lab capabilities for gas adsorption experiments (e.g., BET surface area analysis).
- Novel: Explore understudied functionalizations (e.g., introducing zwitterionic groups).
- Ethical: Ensure compliance with waste disposal regulations for amine-containing polymers.
- Relevant: Align with SDG 13 (Climate Action) by targeting high CO₂/N₂ selectivity .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Guidance : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model protein-ligand binding. Validate predictions via SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements. Cross-correlate with QSAR models to prioritize derivatives for synthesis .
Q. Data Analysis & Contradiction Management
Q. How to reconcile discrepancies in this compound’s cytotoxicity reported in different studies?
- Strategy : Conduct a meta-analysis with inclusion criteria (e.g., cell type, exposure duration). Use Cochran’s Q test to assess heterogeneity. If variability persists, perform independent replication studies under standardized protocols (ISO 10993-5) .
Q. What statistical methods are robust for analyzing this compound’s adsorption kinetics data?
- Strategy : Fit data to pseudo-first/second-order models using nonlinear regression (GraphPad Prism). Compare AIC/BIC values to identify best-fit models. Report confidence intervals for rate constants to quantify uncertainty .
Q. Interdisciplinary Integration
Q. How to integrate this compound research with machine learning for property prediction?
- Approach : Curate a dataset of structural descriptors (e.g., Hammett constants, logP) and target properties (e.g., Tg, solubility). Train random forest or neural network models (Python/scikit-learn). Validate predictions via leave-one-out cross-validation .
Properties
IUPAC Name |
benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPTXGVPYNUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169744 | |
Record name | 1,3-Benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-57-4 | |
Record name | 1,3-Benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1740-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPHTHALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.